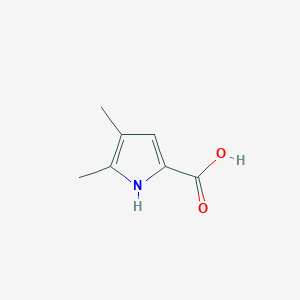

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Descripción

Contextualization within Pyrrole (B145914) Heterocyclic Chemistry

Pyrrole is a foundational five-membered aromatic heterocycle with the chemical formula C₄H₅N. vedantu.comnumberanalytics.com The ring is a planar, cyclic, and fully conjugated system with 6 π-electrons, fulfilling Hückel's rule for aromaticity. numberanalytics.comlibretexts.org Unlike other five-membered heterocycles like furan (B31954) and thiophene, the nitrogen atom in pyrrole contributes its lone pair of electrons to the aromatic system, which significantly influences the ring's reactivity. vedantu.comwikipedia.org This electron delocalization makes the pyrrole ring electron-rich and susceptible to electrophilic substitution, particularly at the 2- and 5-positions. numberanalytics.com

| Property | Description |

| IUPAC Name | 1H-Pyrrole |

| Chemical Formula | C₄H₅N vedantu.com |

| Nature | Aromatic Heterocyclic Compound vedantu.com |

| Structure | Five-membered ring with four carbon atoms and one nitrogen atom. numberanalytics.com |

| Aromaticity | Conforms to Hückel's rule with 6 π-electrons. numberanalytics.comlibretexts.org |

| Reactivity | Prone to electrophilic substitution due to its electron-rich nature. numberanalytics.com |

| Basicity | Weakly basic, as the nitrogen lone pair is involved in the aromatic system. vedantu.comwikipedia.org |

Significance of the Pyrrole Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. nih.govalliedacademies.org Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. nih.govresearchgate.net This widespread activity is due to the pyrrole ring's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. researchgate.netbohrium.com

The structural framework of pyrrole is a key component in many vital biological molecules. For instance, four pyrrole rings form the porphyrin ring system, which is the core of heme in hemoglobin and chlorophyll (B73375) in plants. vedantu.com The prevalence of the pyrrole motif in nature has inspired chemists to explore its derivatives for drug discovery. bohrium.comrsc.org Consequently, a significant portion of the approximately 90% of commercially available medicines that are heterocyclic contain this scaffold. nih.govresearchgate.net

In organic synthesis, pyrrole and its derivatives are valuable intermediates. alliedacademies.orgnumberanalytics.com They are used in the creation of agrochemicals, dyes, photographic chemicals, and perfumes. vedantu.com The functionalization of the pyrrole ring through various chemical reactions allows for the construction of complex molecular architectures, making it a cornerstone in the synthesis of new organic compounds. numberanalytics.com

| Application Area | Significance of Pyrrole Scaffold |

| Medicinal Chemistry | Core structure in numerous drugs with activities including antibacterial, anticancer, and anti-inflammatory. nih.govalliedacademies.orgrsc.org |

| Natural Products | Foundational component of essential biomolecules like heme and chlorophyll. vedantu.com |

| Organic Synthesis | Versatile intermediate for creating complex organic molecules, polymers, and dyes. vedantu.comalliedacademies.org |

| Materials Science | Used as a catalyst for polymerization and as a corrosion inhibitor. alliedacademies.org |

Overview of Research Trajectories for 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and its Analogs

Research involving this compound primarily focuses on its utility as a synthetic intermediate. It is used in preparative chemistry, for example, in the synthesis of corresponding acid chlorides. chemicalbook.com Its ethyl ester derivative, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, is also recognized as an important intermediate for synthesizing various pharmaceuticals and other biologically active molecules. ontosight.ai

The broader research trajectory for analogs of this compound is directed toward the development of novel therapeutic agents. Substituted pyrrole-2-carboxylic acid and pyrrole-2-carboxamide derivatives have been investigated for their potential antibacterial properties. nih.gov For instance, derivatives of 1H-pyrrole-2-carboxylate have been synthesized and evaluated for activity against Mycobacterium tuberculosis. nih.gov Similarly, research into pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives has identified potential candidates for both antimicrobial and anticancer applications. nih.gov These studies often involve molecular hybridization strategies, where the pyrrole core is combined with other pharmacophores to enhance biological activity. nih.gov The exploration of such analogs continues to be a promising avenue in the search for new drugs. bohrium.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)8-5(4)2/h3,8H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFXXJKOBINVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4868-31-9 | |

| Record name | 4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

De novo Synthetic Approaches to 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the pyrrole (B145914) ring from acyclic precursors.

Stepwise Reaction Sequences for Pyrrole Ring Formation

Stepwise syntheses offer a controlled approach to the pyrrole ring. A prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edu In a typical reaction, 2,5-hexanedione, the 1,4-dicarbonyl precursor for a 2,5-dimethylpyrrole, can be reacted with an appropriate amine. nih.gov The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. uctm.edu This method is versatile and can be performed under mild conditions, sometimes catalyzed by acids like iron(III) chloride in water. organic-chemistry.org

Another stepwise approach involves the Knorr pyrrole synthesis, which utilizes an α-amino-ketone and a β-ketoester. For instance, the reaction of an appropriate α-amino-ketone with ethyl acetoacetate (B1235776) can lead to the formation of substituted pyrrole-2-carboxylates. This method allows for the introduction of various substituents on the pyrrole ring based on the choice of starting materials. researchgate.net

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to highly substituted pyrroles in a single step. bohrium.comrsc.org These reactions combine three or more starting materials to form a complex product, minimizing intermediate isolation steps.

The Hantzsch pyrrole synthesis, in its multicomponent variation, involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. researchgate.netscispace.com This approach has been adapted for continuous flow synthesis, allowing for the rapid production of pyrrole-3-carboxylic acid derivatives. scispace.com For example, the reaction of tert-butyl acetoacetate, an amine, and a 2-bromoketone can directly yield pyrrole-3-carboxylic acids through in situ hydrolysis of the tert-butyl ester. scispace.com

Other MCRs for pyrrole synthesis include those utilizing isonitriles, nitroalkanes, or nitroalkenes as starting materials. bohrium.comresearchgate.net For instance, a four-component reaction of aldehydes, amines, nitroalkanes, and a catalytic amount of samarium trichloride (B1173362) can produce tetrasubstituted pyrroles. researchgate.net These methods offer access to a wide array of substituted pyrroles that would be challenging to synthesize through stepwise approaches.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of this compound is a key handle for further derivatization, most commonly through esterification and amidation.

Esterification can be achieved using various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. organic-chemistry.orgcommonorganicchemistry.com The synthesis of ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, for example, is typically accomplished by the esterification of this compound with ethanol. ontosight.ai Another method involves the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com

Amidation reactions are crucial for the synthesis of pyrrole-2-carboxamides, a class of compounds with significant biological activity. nih.govresearchgate.net This transformation is generally carried out by activating the carboxylic acid with a coupling agent to facilitate the reaction with an amine. lookchemmall.com Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Another effective coupling agent is cyclic alkyltriphosphonate anhydride. google.com The choice of coupling agent and reaction conditions is critical to ensure high yields and avoid side reactions.

Synthesis of Substituted Pyrrole-2-carboxylates and Carboxamides

The synthesis of substituted pyrrole-2-carboxylates and carboxamides often involves either starting with a pre-substituted pyrrole ring or introducing substituents at a later stage. For instance, N-substituted derivatives can be prepared by the N-alkylation or N-arylation of a pre-formed pyrrole-2-carboxylate. researchgate.net The synthesis of ethyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is achieved through the N-benzylation of ethyl 1H-pyrrole-2-carboxylate with 4-chlorobenzylchloride. researchgate.net

The synthesis of pyrroles with substituents on the ring itself can be accomplished using various synthetic strategies. For example, the Van Leusen pyrrole synthesis, which involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC), can be used to prepare 3-substituted pyrroles. mdpi.com This method has been applied to the synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates from α,β-unsaturated esters. mdpi.com

Functionalization and Derivatization Strategies

Further modification of the this compound core can be achieved through reactions on the pyrrole nucleus itself.

Electrophilic Aromatic Substitution (SEAr) on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr) reactions. onlineorganicchemistrytutor.com The electron-donating nitrogen atom makes the pyrrole ring significantly more reactive than benzene. pearson.com Substitution typically occurs at the C2 (α) position, as the intermediate carbocation is better stabilized by resonance. onlineorganicchemistrytutor.compearson.com If the C2 and C5 positions are occupied, as in this compound derivatives, electrophilic substitution will be directed to the C3 (β) position.

Common SEAr reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For example, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using N-chlorosuccinimide. nih.gov Vilsmeier-Haack formylation can introduce a formyl group onto the pyrrole ring. nih.gov The specific conditions for these reactions must be carefully controlled due to the high reactivity of the pyrrole ring, which can be prone to polymerization under strongly acidic conditions. uctm.edu

Below is a data table summarizing various synthetic transformations related to this compound and its derivatives.

| Transformation | Reactants | Reagents/Conditions | Product | Reference |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine | Protic or Lewis acidic conditions | Substituted pyrrole | uctm.edu |

| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, amine | - | Substituted pyrrole | researchgate.netscispace.com |

| Van Leusen Pyrrole Synthesis | Activated alkene, TosMIC | Base | 3-Substituted pyrrole | mdpi.com |

| Esterification | This compound, Ethanol | Acid catalyst or DCC/DMAP | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | organic-chemistry.orgontosight.ai |

| Amidation | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid, Amine | EDC.HCl, HOBt | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | researchgate.net |

| N-Alkylation | Ethyl 1H-pyrrole-2-carboxylate, 4-chlorobenzylchloride | Cs₂CO₃, DMF | Ethyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate | researchgate.net |

| Chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

| Vilsmeier-Haack Formylation | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | Mixture of 4- and 5-formylated regioisomers | nih.gov |

Metal-Catalyzed Functionalization Reactions

Metal-catalyzed reactions are pivotal for the functionalization of pyrrole rings, although much of the research focuses on the broader class of pyrrole-2-carboxylic acids rather than specifically the 4,5-dimethyl derivative. Pyrrole-2-carboxylic acid and its analogues can serve as effective ligands in metal-catalyzed cross-coupling reactions. For instance, pyrrole-2-carboxylic acid has been identified as an efficient ligand for copper-catalyzed mono-arylation of anilines with aryl iodides and bromides. nih.govnih.govmit.edu This highlights the role of the carboxylate group in coordinating with the metal center, facilitating the catalytic cycle.

These reactions typically tolerate a variety of functional groups and can produce diaryl amine products in moderate to good yields. nih.govnih.gov While direct C-H functionalization of the this compound core is not extensively detailed, the principles from broader studies on pyrrole functionalization are applicable. nih.gov Metal catalysts, including rhodium, have been used for C-H functionalization of related dihydropyrrole systems, suggesting potential pathways for the derivatization of the fully aromatic pyrrole ring. nih.gov The electron-rich nature of the pyrrole ring makes it a candidate for various metal-catalyzed C-H activation strategies, which generally offer a more atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds compared to classical methods. nih.govccspublishing.org.cn

Radical-Based Functionalization Approaches

Radical-based reactions offer alternative pathways for the functionalization of pyrroles that are complementary to ionic or metal-catalyzed methods. nih.gov These approaches can involve the generation of radicals from the carboxylic acid group or the addition of external radicals to the pyrrole ring. Visible-light photoredox catalysis has emerged as a mild method for generating acyl radicals from abundant carboxylic acids, which can then participate in C-C bond-forming reactions. nih.gov This redox-neutral approach avoids harsh conditions like UV irradiation or high temperatures. nih.gov

Another strategy involves the decarboxylative radical addition, where a radical is generated via the loss of CO₂ from the carboxylic acid. bris.ac.uk This process can be initiated by photoredox catalysis and allows for the formation of new carbon-carbon bonds under mild conditions. bris.ac.uk While specific applications to this compound are not prominent in the literature, the general methodologies for radical-based functionalization of pyrroles and decarboxylation of aromatic carboxylic acids are well-established. nih.govnih.govresearchgate.net These methods are noted for their high functional group tolerance. bris.ac.uk

Palladium-Catalyzed Decarboxylative Reactions for Pyrrole Derivatization

Palladium-catalyzed decarboxylative coupling has become a powerful tool in organic synthesis, allowing for the use of carboxylic acids as stable, readily available surrogates for organometallic reagents. acs.orgnih.gov This strategy involves the transformation of a C-H bond through a process that expels carbon dioxide. acs.org The decarboxylation of heteroaromatic carboxylic acids, such as pyrrole-2-carboxylic acids, can be coupled with C-H activation to form new C-C bonds, particularly in the synthesis of biaryls.

Mechanistically, these reactions can proceed through different pathways, including redox-neutral decarboxylation to form a nucleophilic organometallic intermediate or oxidative decarboxylation to generate radical intermediates. acs.org While protodecarboxylation can be a competing side reaction, especially at high temperatures, careful selection of catalysts, ligands, and oxidants can favor the desired cross-coupling pathway. acs.org For instance, silver carbonate (Ag₂CO₃) is often used as an oxidant in these transformations. acs.org The application of this methodology provides a direct route to derivatize the pyrrole core at the C-2 position by replacing the carboxylic acid group with other functionalities.

Post-Cyclization Modifications and Hydrolysis Reactions

Following the synthesis of the core pyrrole structure, subsequent modifications can be performed to introduce additional functional groups. For closely related compounds like ethyl 5-methyl-1H-pyrrole-2-carboxylate, direct halogenation of the pyrrole ring has been demonstrated. nih.gov Chlorination using N-chlorosuccinimide and fluorination using reagents like Selectfluor allow for the introduction of halogen atoms onto the pyrrole ring, creating versatile building blocks for further synthesis. nih.gov

The ester group, often used as a protecting group or an intermediate during synthesis, can be readily converted back to the carboxylic acid via hydrolysis. ontosight.ai This reaction is typically carried out under basic conditions, for example, by heating the ester with sodium hydroxide (B78521) in an alcoholic solvent. nih.gov The synthesis of ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate involves the esterification of this compound with ethanol, a reversible process that can be driven towards the acid via hydrolysis. ontosight.ai Similarly, tert-butyl esters of related pyrrole-3-carboxylic acids can be hydrolyzed in situ during continuous flow synthesis. nih.gov

| Substrate | Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Fluorination | Selectfluor, Acetonitrile/AcOH, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Hydrolysis | 10 M NaOH, EtOH, 90 °C | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | nih.gov |

Sustainable Chemistry Principles in Pyrrole Synthesis

The synthesis of pyrrole derivatives is increasingly guided by the principles of sustainable chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.net Key strategies include the use of solvent-free reaction conditions and the development of highly efficient catalytic systems. nih.govnih.gov

Solvent-Free Reaction Conditions

Performing organic reactions without a solvent offers significant environmental benefits by eliminating volatile organic compounds (VOCs), which simplifies product isolation and reduces waste. researchgate.netresearchgate.net Several solvent-free methods for the synthesis of pyrrole derivatives have been developed, often employing techniques like microwave irradiation or mechanochemistry (ball milling). researchgate.netjmest.org These high-energy input methods can accelerate reaction rates and improve yields. jmest.org

For example, multicomponent reactions to form polysubstituted pyrroles can be carried out efficiently under solvent-free conditions, sometimes without the need for any catalyst. sci-hub.se Microwave-assisted synthesis, in particular, is known for its rapid and uniform heating, which can lead to dramatically reduced reaction times and suppressed side reactions compared to conventional heating. jmest.org These approaches align with the goals of green chemistry by being more atom-economical and environmentally benign. researchgate.netorganic-chemistry.org

Catalytic Systems for Enhanced Efficiency

The development of novel catalytic systems is crucial for enhancing the efficiency and sustainability of pyrrole synthesis. nih.gov Catalysts based on abundant and non-precious metals are of particular interest. For instance, manganese-based catalysts have been developed for the selective synthesis of 2,5-unsubstituted pyrroles from biomass-derived diols and amines. nih.gov This reaction proceeds in the absence of organic solvents and produces only water and hydrogen gas as byproducts, showcasing high atom economy. nih.gov

Iron-containing catalysts have also been successfully employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates in quantitative yields. bohrium.compleiades.onlineresearchgate.net Furthermore, enzymatic catalysis presents an environmentally friendly route for reactions involving pyrrole-2-carboxylic acid. The enzyme glucose oxidase can initiate the polymerization of pyrrole-2-carboxylic acid, offering a green alternative to chemical oxidative methods. rsc.org Sustainable catalysts based on iridium have also been reported for pyrrole synthesis from renewable starting materials under mild conditions. nih.gov These catalytic advancements contribute to making pyrrole synthesis more efficient and environmentally friendly.

Exploration of Biological Activities and Mechanistic Insights

Medicinal Chemistry and Pharmacological Scaffold Derivatization

The derivatization of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a key strategy in medicinal chemistry to explore and optimize its biological activities. The carboxylic acid group serves as a convenient handle for the synthesis of esters and amides, while the pyrrole (B145914) ring itself can be further functionalized. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-like characteristics.

Design and Synthesis of Analogs for Specific Biological Targets

The rational design and synthesis of analogs based on the this compound scaffold have been pursued to target various biological entities. A common approach involves the conversion of the carboxylic acid to an amide, which can introduce a diverse range of substituents to interact with specific binding pockets of target proteins.

For instance, in the pursuit of novel antituberculosis agents, a series of pyrrole-2-carboxamides were designed and synthesized. These efforts were guided by the structure of the mycobacterial membrane protein MmpL3. The synthesis of these analogs typically involves standard amide coupling reactions between the parent carboxylic acid and a variety of amines. This approach has led to the identification of compounds with potent activity against Mycobacterium tuberculosis. nih.gov

Another area of investigation has been the development of androgen receptor antagonists for potential use in prostate cancer therapy. Here, the this compound scaffold was modified to create a series of 4-phenylpyrrole derivatives. The synthesis of these compounds often involves multi-step sequences to introduce the desired aryl groups and other functionalities onto the pyrrole ring.

The following table summarizes representative synthetic approaches for generating analogs of this compound:

| Target Class | Synthetic Strategy | Key Reagents and Conditions |

| Antituberculosis Agents | Amide coupling | Carboxylic acid activation (e.g., with HATU, EDCI), amine, base (e.g., DIPEA) in an inert solvent (e.g., DMF). |

| Androgen Receptor Antagonists | Multi-step synthesis including ring formation and functionalization | Paal-Knorr pyrrole synthesis, Suzuki coupling for aryl group introduction, subsequent modifications of the carboxylic acid. |

| Antimalarial Agents | Condensation and cyclization reactions | Not directly from the carboxylic acid, but related dimethylpyrrole aldehydes are used in Knoevenagel condensations with pyrrolones. |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies provide crucial information for the rational design of more potent and selective compounds.

In the context of antituberculosis drug discovery, SAR studies of pyrrole-2-carboxamide derivatives have revealed several key insights. The nature of the substituent on the amide nitrogen is critical for activity. Bulky and lipophilic groups, such as adamantyl, have been shown to enhance antitubercular potency. nih.gov Furthermore, the substitution pattern on other parts of the pyrrole ring can significantly impact activity. For example, the presence of specific phenyl or pyridyl groups at other positions on the pyrrole can modulate the minimum inhibitory concentration (MIC) against M. tuberculosis. nih.gov

For pyrrolone antimalarials, which share the dimethylpyrrole motif, SAR studies have highlighted the importance of the methyl groups on the pyrrole ring. Removal of these methyl groups led to a significant decrease in antimalarial activity, suggesting they are important for target engagement or for maintaining a favorable conformation. nih.gov Conversely, replacing the methyl groups with ethyl groups did not significantly alter the activity. nih.gov

The table below presents a summary of key SAR findings for derivatives of dimethylpyrrole scaffolds:

| Scaffold Modification | Impact on Biological Activity | Reference |

| Amide Substituent (Antituberculosis) | Bulky, lipophilic groups enhance activity. | nih.gov |

| Pyrrole Ring Substituents (Antituberculosis) | Phenyl and pyridyl groups with electron-withdrawing substituents can improve activity. | nih.gov |

| Methyl Groups on Pyrrole Ring (Antimalarial) | Removal of methyl groups significantly reduces activity. | nih.gov |

| Methyl Group Replacement (Antimalarial) | Replacement with ethyl groups has a neutral effect on activity. | nih.gov |

Advanced Spectroscopic Characterization for Research and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structural features of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular structure and offering insights into its electronic distribution and conformational preferences.

¹H NMR spectroscopy provides information on the electronic environment of the hydrogen atoms within the molecule. The acidic proton of the carboxylic acid group is expected to appear as a highly deshielded signal, typically in the 10-13 ppm region, often presenting as a broad singlet due to hydrogen bonding and exchange phenomena. princeton.edu The pyrrolic N-H proton also exhibits a characteristic downfield shift. The proton on the C3 position of the pyrrole (B145914) ring and the protons of the two methyl groups at the C4 and C5 positions will resonate at specific chemical shifts influenced by the electronic effects of the carboxylic acid group and the aromaticity of the pyrrole ring.

Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), are instrumental in predicting and confirming the experimental ¹H NMR chemical shifts. researchgate.netnih.gov This computational approach calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. By correlating the calculated values with experimental data, a high degree of confidence in the structural assignment can be achieved. Discrepancies between experimental and theoretical values can often be attributed to solvent effects and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative Experimental and GIAO-Calculated ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogs (Note: Data is illustrative, based on typical values for similar structures due to the absence of specific experimental data in the cited literature.)

| Proton | Expected Experimental δ (ppm) | GIAO Calculated δ (ppm) |

|---|---|---|

| COOH | 12.0 - 13.0 | 12.5 |

| N-H | 11.0 - 12.0 | 11.5 |

| 3-H | 6.5 - 7.0 | 6.8 |

| 4-CH₃ | 2.0 - 2.5 | 2.2 |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a separate signal, allowing for the unambiguous confirmation of the carbon framework. thieme-connect.de

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. princeton.edu The four carbon atoms of the pyrrole ring (C2, C3, C4, and C5) will have distinct chemical shifts reflecting their electronic environment. The carbons bearing the methyl groups (C4 and C5) and the carbon attached to the carboxylic acid (C2) will be significantly deshielded compared to the C3 carbon. The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum. Computational DFT methods are also frequently employed to predict ¹³C NMR chemical shifts, providing a valuable tool for assigning the observed signals to specific carbon atoms within the molecule. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Data is illustrative, based on typical values for similar structures like pyrrole-2-carboxylic acid and other dimethylpyrroles due to the absence of specific experimental data in the cited literature.)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| COOH | 160 - 170 |

| C2 | 125 - 135 |

| C3 | 110 - 120 |

| C4 | 120 - 130 |

| C5 | 120 - 130 |

| 4-CH₃ | 10 - 15 |

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy

In the FT-IR spectrum, the carboxylic acid group gives rise to several characteristic absorption bands. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band, typically around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected in the range of 3200-3400 cm⁻¹. Vibrations associated with the pyrrole ring and the C-H bonds of the methyl groups will also be present. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The correlation of experimental FT-IR and Raman data with theoretical vibrational frequencies calculated using methods like DFT is crucial for the accurate assignment of the observed vibrational modes. researchgate.netiosrjournals.org The theoretical calculations can help to resolve ambiguities in the experimental spectra and provide a more complete understanding of the molecular vibrations.

Table 3: Key Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for Carboxylic Acid and Pyrrole Moieties (Note: Frequencies are representative and based on studies of pyrrole-2-carboxylic acid and related molecules.)

| Vibrational Mode | Expected FT-IR (cm⁻¹) | Expected FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

|---|---|---|---|

| O-H stretch (dimer) | 2500-3300 (broad) | Weak | ~3000 |

| N-H stretch | 3200-3400 | 3200-3400 | ~3350 |

| C-H stretch (methyl) | 2850-3000 | 2850-3000 | ~2950 |

| C=O stretch | 1680-1710 | 1680-1710 | ~1700 |

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. acs.orgresearchgate.net Vibrational spectroscopy is a powerful technique to confirm this dimeric structure in this compound. The aforementioned broad O-H stretching band in the FT-IR spectrum is a direct consequence of this hydrogen bonding. researchgate.net Furthermore, the position of the C=O stretching vibration is sensitive to the presence of hydrogen bonding; in a dimeric form, this band typically appears at a lower wavenumber (e.g., ~1710 cm⁻¹) compared to the monomeric form. researchgate.net The analysis of low-frequency vibrational modes in the Raman spectrum can also provide evidence for the intermolecular vibrations of the hydrogen-bonded dimer. acs.org

UV-Visible Spectroscopy for Electronic Properties and Transitions

UV-Visible spectroscopy is employed to investigate the electronic properties of this compound by probing the electronic transitions between molecular orbitals. The pyrrole ring is an aromatic heterocycle and acts as a chromophore, exhibiting characteristic π → π* transitions. The presence of the carboxylic acid group and the methyl substituents can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

The electronic spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated system of the pyrrole ring. researchgate.net A weaker absorption band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen, may also be observed. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent polarity. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and help in the interpretation of the experimental UV-Visible spectrum.

Table 4: Expected Electronic Transitions and Absorption Maxima (λ_max) for this compound (Note: Values are illustrative and based on general knowledge of pyrrole and carboxylic acid chromophores.)

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Pyrrole Ring) | 200 - 280 | High |

Interpretation of Electronic Transitions using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. nih.gov This approach has become a staple in computational chemistry for calculating the absorption spectra of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov For a molecule like this compound, TD-DFT can provide significant insights into its electronic structure and the nature of its electronic transitions.

The application of TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. These calculations also yield oscillator strengths, which are indicative of the intensity of the corresponding electronic transition. By analyzing the molecular orbitals involved in these transitions, researchers can characterize them as, for example, π → π* or n → π* transitions. This level of detail is crucial for understanding the photophysical properties of the molecule and for interpreting experimentally obtained UV-Vis absorption spectra.

Studies on related pyrrole derivatives have demonstrated that TD-DFT calculations can effectively predict absorption maxima. researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. researchgate.net For instance, in the study of pyrrole and furan (B31954), the effect of the basis set and density functional on the vertical excitation energies was investigated to achieve good agreement with experimental values. researchgate.net Theoretical investigations on polyazopyrrole, a related polymer, utilized TD-DFT to study the chain length dependence of excitation energies and to estimate the polymer's band gap. documentsdelivered.com

Below is a hypothetical data table illustrating the kind of results that a TD-DFT calculation might yield for this compound, based on general knowledge of similar compounds.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 250 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 220 | 0.08 | HOMO → LUMO+1 (π → π*) |

This table is illustrative and represents typical data that would be generated from a TD-DFT analysis.

Mass Spectrometry Techniques (e.g., DART-MS) for Molecular Structure Confirmation

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. oak.go.krkoreascience.kr This makes it a valuable tool for the high-throughput screening and molecular structure confirmation of various compounds, including carboxylic acids. nih.govnih.gov DART-MS operates by exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which then ionizes the analyte molecules at atmospheric pressure. nih.gov

For the confirmation of the molecular structure of this compound, DART-MS would be expected to produce a prominent protonated molecule [M+H]+ in the positive-ion mode. This is a common ionization pathway for many organic molecules in DART. The high-resolution mass measurement of this ion allows for the determination of the elemental composition, which can be used to confirm the molecular formula. DART is considered a "soft" ionization technique, meaning it typically results in minimal fragmentation, which simplifies the resulting mass spectrum and makes the identification of the molecular ion straightforward. oak.go.kr

In the context of carboxylic acids, DART-MS studies have shown the formation of characteristic ions. nih.gov While protonated molecules are common, the formation of polymer ions, such as [2M+NH4]+, has also been observed, indicating strong intermolecular hydrogen-bonding interactions. nih.gov The exact ions observed can depend on the experimental conditions, such as the gas temperature and the presence of dopants. The rapid nature of DART-MS, with analysis times of just a few seconds per sample, makes it an efficient method for confirming the successful synthesis of a target compound or for screening compound libraries. oak.go.kr

An illustrative data table for a hypothetical DART-MS analysis of this compound (Molecular Formula: C7H9NO2, Molecular Weight: 155.15 g/mol ) is presented below.

| Ion | m/z (observed) | m/z (calculated) | Ion Type |

| [M+H]+ | 156.0706 | 156.0706 | Protonated Molecule |

| [M+NH4]+ | 173.0971 | 173.0972 | Ammonium Adduct |

| [2M+H]+ | 311.1334 | 311.1339 | Protonated Dimer |

Future Research Directions and Translational Potential

Exploration of Emerging Applications in Biotechnology and Agri-science

The unique chemical properties of the pyrrole (B145914) ring and the functional versatility of the carboxylic acid group position 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives as valuable building blocks for applications beyond pharmaceuticals. Future research is expected to explore its potential in the dynamic fields of biotechnology and agri-science.

Applications in Agri-science: The pyrrole framework is already a proven scaffold in the agrochemical industry. Commercial pesticides, including the insecticide chlorfenapyr (B1668718) and the fungicide fludioxonil, are built around a pyrrole core. This establishes a strong precedent for developing new derivatives of this compound as next-generation crop protection agents. Future research can focus on:

Novel Insecticides and Fungicides: Synthesizing and screening libraries of derivatives to identify compounds with high potency and selectivity against major agricultural pests and pathogens, such as the cotton leafworm (Spodoptera littoralis).

Biocontrol and Signaling: Exploring a more nuanced role for pyrrole compounds in agriculture. For example, pyrrole-2-carboxylic acid has been identified as a signaling molecule produced by the biocontrol bacterium Lysobacter, mediating its interactions with pathogenic fungi. This opens up possibilities for using derivatives as tools to enhance natural biocontrol mechanisms, offering a more sustainable approach to crop protection.

Applications in Biotechnology: In biotechnology, the focus shifts to using the molecule as a component for advanced materials and diagnostics. The ability of pyrroles to form conductive polymers and the reactivity of the carboxylic acid group are particularly advantageous.

Conductive Polymers and Biosensors: Pyrrole-carboxylic acids can be polymerized to create functionalized conductive polymers. These materials are highly valuable in the development of electrochemical biosensors. The carboxylic acid groups on the polymer backbone serve as ideal anchor points for the chemical immobilization of enzymes (like glucose oxidase or pyruvate (B1213749) oxidase) or other biorecognition elements. This allows for the creation of sensitive and specific sensors for detecting a wide range of biological targets, such as glucose and dopamine.

Bioactive Materials: Carboxylic acid-functionalized polypyrroles can also serve as bioactive platforms for tissue engineering and biomedical devices. The surface of these materials can be modified with cell-adhesive molecules to enhance the interface between the material and biological tissue, promoting desired responses like cell attachment and growth.

These emerging applications highlight the significant translational potential of this compound as a versatile chemical scaffold for addressing challenges in both agriculture and biotechnology.

| Field | Emerging Application | Scientific Principle |

| Agri-science | Development of Novel Pesticides | The pyrrole core is a proven toxophore in existing commercial insecticides and fungicides. |

| Agri-science | Enhancement of Biocontrol | Pyrrole carboxylic acids can act as signaling molecules in microbial communities, influencing plant-pathogen interactions. |

| Biotechnology | Electrochemical Biosensors | Polymerized pyrrole-carboxylic acid creates a conductive film with functional groups for enzyme immobilization, enabling target detection. |

| Biotechnology | Tissue Engineering Scaffolds | The carboxylic acid group allows for covalent linking of bioactive peptides to polymer surfaces, promoting cell adhesion. |

Q & A

Q. What are the common synthetic routes for 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives?

Methodological Answer: Derivatives of this compound are typically synthesized via esterification or oxidation reactions. For example:

- Oxidation of Ethyl Esters : Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions .

- Ester Hydrolysis : Base-mediated hydrolysis of ester derivatives (e.g., ethyl or benzyl esters) yields the free carboxylic acid .

Q. Key Reaction Conditions Table

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic/neutral) | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Ester Hydrolysis | NaOH/H₂O or LiOH/THF | Free carboxylic acid |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: X-ray crystallography is the primary method for structural elucidation. For pyrrole derivatives:

- Hydrogen Bonding : Centrosymmetric dimers are formed via N–H∙∙∙O and O–H∙∙∙O interactions, creating R₂²(10) and R₂²(8) graph-set motifs .

- Space Group : Monoclinic or triclinic systems are common, with anisotropic displacement parameters refined using SHELXL .

Example : In 1H-pyrrole-2-carboxylic acid (structurally analogous), chains along the a-axis are stabilized by hydrogen bonds, with planar pyrrole rings .

Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituents (e.g., methyl groups at δ ~2.5 ppm) and confirm ester/carboxylic acid functionalities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- X-ray Diffraction : Resolves bond lengths, angles, and packing interactions .

Advanced Research Questions

Q. How can SHELX software be applied in the refinement of crystal structures for pyrrole derivatives?

Methodological Answer: SHELX programs are critical for small-molecule crystallography:

- SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks. For example, non-H atoms are refined anisotropically, while H atoms use a riding model .

- SHELXS/SHELXD : Solve structures via direct methods, even for twinned or high-symmetry crystals .

- Challenges : Limitations include handling disordered solvent molecules or low-resolution data, requiring manual intervention .

Q. How do substituent variations at the 3- and 4-positions affect the chemical reactivity and biological activity of pyrrole-2-carboxylic acid derivatives?

Methodological Answer: Substituents modulate solubility, reactivity, and bioactivity:

Q. Comparative Analysis Table

| Compound | Substituents | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|

| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Acetyl, ethyl ester | Higher lipophilicity | Antitumor activity (in vitro) | |

| 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Acetyl, free -COOH | Improved solubility in polar solvents | Protein kinase inhibition | |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | No acetyl group | Lower reactivity | Baseline activity in cytotoxicity assays |

Mechanistic Insight : Acetyl groups enhance electrophilicity, facilitating nucleophilic substitutions, while free carboxylic acids improve hydrogen-bonding capacity for target binding .

Q. What methodological challenges arise when analyzing bioactivity data for pyrrole-2-carboxylic acid derivatives, and how can contradictory results be resolved?

Methodological Answer: Common challenges include:

- Structural Analog Confusion : Derivatives with similar CAS numbers (e.g., 4-acetyl vs. 4-butyl) may be mislabeled. Validate structures via NMR and HRMS .

- Bioassay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or assay conditions (IC₅₀ protocols) can skew results. Standardize assays using positive controls (e.g., doxorubicin) .

- Natural Product Contradictions : Isolates from natural sources (e.g., red algae Asparagopsis taxiformis) may show activity variations due to ecological factors. Use synthetic analogs for reproducibility .

Q. How can researchers address discrepancies in crystallographic data for hydrogen-bonded networks in pyrrole derivatives?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data to resolve weak H-bond interactions.

- Refinement Strategies : Employ SHELXL’s restraints for hydrogen atom positions and validate via residual density maps .

- Cross-Validation : Compare with analogous structures (e.g., 1H-pyrrole-2-carboxylic acid) to identify conserved motifs like R₂²(8) dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.